Cas no 1934574-66-9 (2-azabicyclo[2.2.1]heptan-6-one)
2-azabicyclo[2.2.1]heptan-6-one Chemical and Physical Properties
Names and Identifiers
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- 2-azabicyclo[2.2.1]heptan-6-one
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- Inchi: 1S/C6H9NO/c8-6-2-4-1-5(6)7-3-4/h4-5,7H,1-3H2
- InChI Key: ROZGWGHLSLNCCS-UHFFFAOYSA-N
- SMILES: C12CC(CC1=O)CN2
2-azabicyclo[2.2.1]heptan-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-126019-0.05g |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 0.05g |
$600.0 | 2023-05-25 | ||
| Enamine | EN300-126019-0.1g |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 0.1g |
$628.0 | 2023-05-25 | ||
| Enamine | EN300-126019-0.25g |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 0.25g |
$657.0 | 2023-05-25 | ||
| Enamine | EN300-126019-0.5g |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 0.5g |
$685.0 | 2023-05-25 | ||
| Enamine | EN300-126019-1.0g |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 1g |
$714.0 | 2023-05-25 | ||
| Enamine | EN300-126019-2.5g |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 2.5g |
$1399.0 | 2023-05-25 | ||
| Enamine | EN300-126019-5.0g |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 5g |
$2070.0 | 2023-05-25 | ||
| Enamine | EN300-126019-10.0g |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 10g |
$3069.0 | 2023-05-25 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1281-100MG |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 95% | 100MG |
¥ 1,762.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1281-250MG |
2-azabicyclo[2.2.1]heptan-6-one |
1934574-66-9 | 95% | 250MG |
¥ 2,818.00 | 2023-04-06 |
2-azabicyclo[2.2.1]heptan-6-one Suppliers
2-azabicyclo[2.2.1]heptan-6-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-azabicyclo[2.2.1]heptan-6-one
Introduction to 2-azabicyclo[2.2.1]heptan-6-one (CAS No. 1934574-66-9)
2-azabicyclo[2.2.1]heptan-6-one, identified by the Chemical Abstracts Service Number (CAS No.) 1934574-66-9, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its unique structural framework and potential biological activities. This compound belongs to the class of azabicycloalkanones, which are characterized by a nitrogen atom incorporated into a bicyclic system, making them of interest for their distinct electronic and steric properties.
The structural motif of 2-azabicyclo[2.2.1]heptan-6-one consists of a seven-membered ring containing three carbons and one nitrogen atom, with an ketone functional group positioned at the sixth carbon. This bicyclic scaffold imparts rigidity to the molecule, which can be exploited to achieve high binding affinity and selectivity in drug design. The presence of the nitrogen atom introduces basicity, allowing for interactions with acidic pharmacophores in biological targets, while the ketone group provides a site for further functionalization or hydrogen bonding interactions.
In recent years, there has been growing interest in azabicycloalkanones as scaffolds for the development of novel therapeutic agents. The structural features of 2-azabicyclo[2.2.1]heptan-6-one make it a promising candidate for exploring various biological pathways, particularly those involving enzymes or receptors with exposed hydrophobic or polar pockets. The compound's ability to adopt multiple conformations due to its cyclic structure may also contribute to its versatility in binding different biological targets.
One of the most compelling aspects of 2-azabicyclo[2.2.1]heptan-6-one is its potential application in the design of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive therapeutic targets. The rigid bicyclic core of 2-azabicyclo[2.2.1]heptan-6-one can be designed to fit into the ATP-binding pocket of kinases, while the nitrogen atom and ketone group can interact with key residues that are critical for enzyme function.
Recent studies have demonstrated that derivatives of 2-azabicyclo[2.2.1]heptan-6-one exhibit inhibitory activity against various kinases, including those involved in cancer and inflammation. For instance, modifications to the substituents on the nitrogen atom or the ketone group have been shown to enhance binding affinity and selectivity towards specific kinases. These findings highlight the compound's potential as a lead molecule for further optimization into novel kinase inhibitors.
The synthesis of 2-azabicyclo[2.2.1]heptan-6-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in medicinal chemistry research.
In addition to its applications in kinase inhibition, 2-azabicyclo[2.2.1]heptan-6-one has shown promise in other therapeutic areas as well. For example, its structural framework can be modified to develop compounds with antimicrobial or anti-inflammatory properties. The nitrogen atom provides a versatile handle for introducing pharmacophores that interact with bacterial enzymes or inflammatory mediators.
The biological activity of 2-azabicyclo[2.2.1]heptan-6-one and its derivatives is often studied through computational modeling and experimental assays. Molecular docking simulations can predict how the compound interacts with target proteins, providing insights into its mechanism of action and potential side effects. Experimental validation through enzyme assays, cell-based assays, and animal models further confirms its biological relevance and therapeutic potential.
The development of 2-azabicyclo[2.2.1]heptan-6-one as a therapeutic agent is an ongoing process that requires collaboration between chemists, biologists, and pharmacologists. By leveraging the unique structural features of this compound, researchers aim to overcome challenges associated with drug resistance and off-target effects, ultimately leading to more effective treatments for various diseases.
In conclusion, 1934574-66-9 represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential biological activities. 1934574 continues to be explored as a scaffold for developing novel therapeutic agents with applications ranging from cancer treatment to inflammation management. 1934574 exemplifies how innovative molecular design can lead to breakthroughs in drug discovery and development.
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